molecular formula C16H31N5O B6808493 N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B6808493
M. Wt: 309.45 g/mol
InChI Key: LQPFSYWGZGRKMV-UHFFFAOYSA-N
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Description

N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperazine ring with a diazabicyclooctane framework, which may contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N5O/c1-16(2)12-20(9-8-19(16)3)7-6-17-15(22)21-11-13-4-5-14(21)10-18-13/h13-14,18H,4-12H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPFSYWGZGRKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C)CCNC(=O)N2CC3CCC2CN3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 3,3,4-trimethylpiperazine. This can be achieved through the alkylation of piperazine with appropriate alkyl halides under basic conditions.

    Attachment of the Diazabicyclooctane Moiety: The next step involves the introduction of the diazabicyclooctane structure. This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with a diazabicyclooctane precursor.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and diazabicyclooctane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide likely involves its interaction with specific molecular targets. The piperazine and diazabicyclooctane rings may allow it to bind to enzymes or receptors, modulating their activity. This binding could affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
  • N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide features an additional methyl group on the piperazine ring, which may enhance its binding affinity and specificity for certain biological targets. This structural variation can lead to differences in its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

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